molecular formula C16H21N3O2S B4503519 2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4503519
M. Wt: 319.4 g/mol
InChI Key: KHZJMWHIQQSEOZ-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by:

  • A 4-methylthiazole core.
  • A 2-methoxyethylamino substituent at position 2 of the thiazole ring.
  • An N-(2-phenylethyl) carboxamide group at position 3.

Its synthesis typically involves coupling substituted thiazole carboxylates with amines under standard amide-forming conditions .

Properties

IUPAC Name

2-(2-methoxyethylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-14(22-16(19-12)18-10-11-21-2)15(20)17-9-8-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZJMWHIQQSEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCOC)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Selected Thiazole Carboxamide Derivatives
Compound Name / ID Position 2 Substituent Position 5 Substituent Molecular Weight Notable Activity (IC₅₀ or Application) Source
Target Compound 2-Methoxyethylamino N-(2-Phenylethyl) 367.46 g/mol Not reported in evidence
2-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide 1-(3-Chlorophenyl)-triazolyl N-(2-Phenylethyl) 437.95 g/mol Screening compound (no activity data)
4-Methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide 3,4,5-Trimethoxyphenyl N-[2-(4-Morpholinyl)ethyl] 421.51 g/mol Not reported
2-(Benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide Benzylamino N-(2-Methoxybenzyl) 367.46 g/mol Not reported
2-(6-Chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 6-Chloro-2-methylpyrimidinyl N-(2-Chloro-6-methylphenyl) ~420 g/mol* Intermediate in Dasatinib synthesis
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3) Phenylthiazole N-Phenylhydrazinecarbothioamide Not reported Anticancer (HepG-2 IC₅₀ = 1.61 µg/mL)

*Estimated based on structural similarity.

Key Findings from Comparative Analysis

Pyrimidinyl groups (e.g., in Dasatinib intermediates ): Critical for kinase inhibition, suggesting the target compound’s 2-methoxyethyl group may limit kinase affinity.

Position 5 Carboxamide Modifications :

  • N-(2-Phenylethyl) (target compound): Balances lipophilicity and steric bulk, favoring blood-brain barrier penetration compared to polar groups like N-(2-morpholinylethyl) in .
  • N-Aryl groups (e.g., N-(2-chloro-6-methylphenyl) in ): Often associated with improved target selectivity but may increase toxicity.

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., chlorine in ) show enhanced anticancer activity, as seen in Compound 3 (IC₅₀ = 1.61 µg/mL) .

Biological Activity

The compound 2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazoles are known for their diverse biological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 342.44 g/mol

The compound features a thiazole ring system, which is crucial for its biological activity. The presence of the methoxyethyl group and the phenylethyl moiety contributes to its pharmacological profile.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. A study focused on similar thiazole compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with modifications at specific positions on the thiazole ring showed varying degrees of cytotoxicity against human leukemia and solid tumor cell lines.

CompoundCell LineIC50_{50} (µM)Activity
6dK563< 1High
6dMDA-MB 23120.2Low
6dHT-2921.6Low

These findings suggest that while some derivatives are potent against leukemia cells, their efficacy may vary significantly across different cancer types .

The mechanism underlying the antitumor activity of thiazole compounds often involves the induction of apoptosis and inhibition of angiogenesis. Molecular dynamics simulations have indicated that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, through hydrophobic contacts and hydrogen bonding interactions .

Study on Thiazole Derivatives

A systematic combinatorial approach was used to synthesize a series of thiazole derivatives, including those structurally similar to the compound . The study found that certain modifications led to enhanced antiproliferative effects against cancer cells. For example, compounds with electron-donating groups at specific positions exhibited increased activity due to improved binding affinity to target proteins .

Clinical Implications

Clinical studies exploring the use of thiazole derivatives in combination therapies have shown promising results in enhancing the efficacy of existing chemotherapeutic agents. The incorporation of such compounds could potentially lead to improved treatment outcomes for patients with resistant cancer types.

Q & A

Q. What are the key steps and optimal conditions for synthesizing 2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Use of sodium azide or L-cysteine derivatives to construct the thiazole core under reflux conditions (e.g., acetic acid, 3–5 hours) .
  • Substituent introduction : Coupling agents like EDCI/HOBt are employed to attach the 2-methoxyethylamino and phenylethyl groups. Solvents such as dichloromethane or ethanol are critical for maintaining reaction efficiency .
  • Optimization parameters : Temperature (50–80°C), pH (neutral to slightly acidic), and catalyst selection (e.g., sodium acetate) improve yield (34–98%) and purity .

Example Reaction Table:

StepReagents/ConditionsYieldReference
Thiazole formationSodium azide, acetic acid, reflux58–70%
Amide couplingEDCI/HOBt, DMF, RT89–98%

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural confirmation : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight .
  • Purity assessment : HPLC with UV detection at 254 nm ensures >95% purity. Melting point analysis (e.g., 121–158°C) provides additional validation .
  • Advanced methods : X-ray crystallography (e.g., Acta Crystallographica reports) resolves complex stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic protocols for analogous thiazole derivatives?

Methodological Answer: Contradictions often arise from divergent reagent choices (e.g., sodium azide vs. thiourea) or solvent systems. To address this:

  • Comparative studies : Systematically test reaction variables (e.g., temperature, solvent polarity) using design of experiments (DoE) frameworks .
  • Mechanistic analysis : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps .
  • Case study : reports 98.7% yield using EDCI/HOBt in DMF, whereas achieves 58% with sodium azide in acetic acid. Solvent polarity and coupling agent efficiency are critical variables .

Q. What strategies are effective for evaluating the compound’s bioactivity and structure-activity relationships (SAR)?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial/anticancer activity using MTT assays or bacterial growth inhibition (e.g., MIC values). Thiazole derivatives often target enzymes like topoisomerase II .
  • SAR development : Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with trifluoromethyl) and compare bioactivity. shows trifluoromethyl groups enhance metabolic stability .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinase enzymes .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
  • Pathway analysis : RNA sequencing or proteomics (LC-MS/MS) reveals downstream effects on signaling pathways (e.g., apoptosis or oxidative stress) .
  • In vivo validation : Zebrafish or murine models assess pharmacokinetics and toxicity. highlights benzothiazole derivatives as potent enzyme inhibitors in cancer models .

Data Interpretation and Validation

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, thiazole carboxamides show stronger anticancer activity in hematological vs. solid tumor models .
  • Dose-response validation : Replicate studies with IC50_{50} curves to confirm potency thresholds .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

  • ADMET prediction : SwissADME or ADMETLab estimate solubility (LogP), bioavailability, and blood-brain barrier penetration. For instance, the methoxyethyl group in this compound likely enhances water solubility .
  • Quantum mechanics : Gaussian 09 calculates electrostatic potentials to guide derivatization for improved target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(2-methoxyethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.